1-(4,4-Difluoropiperidin-1-yl)hept-6-yn-1-one

pKa modulation amine basicity drug-like properties

1-(4,4-Difluoropiperidin-1-yl)hept-6-yn-1-one (CAS 2028228-92-2) is a synthetic organic compound that integrates a 4,4-difluoropiperidine amide with a terminal alkyne chain. The 4,4-gem-difluoro motif is recognized for reducing piperidine basicity by approximately three pKa units while increasing lipophilicity, based on systematic physicochemical profiling of saturated heterocyclic amines.

Molecular Formula C12H17F2NO
Molecular Weight 229.27 g/mol
Cat. No. B8127763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4,4-Difluoropiperidin-1-yl)hept-6-yn-1-one
Molecular FormulaC12H17F2NO
Molecular Weight229.27 g/mol
Structural Identifiers
SMILESC#CCCCCC(=O)N1CCC(CC1)(F)F
InChIInChI=1S/C12H17F2NO/c1-2-3-4-5-6-11(16)15-9-7-12(13,14)8-10-15/h1H,3-10H2
InChIKeyYICJUYFHBWTBMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4,4-Difluoropiperidin-1-yl)hept-6-yn-1-one: A Dual-Functional Fluorinated Alkyne Probe and Building Block for Targeted Drug Discovery


1-(4,4-Difluoropiperidin-1-yl)hept-6-yn-1-one (CAS 2028228-92-2) is a synthetic organic compound that integrates a 4,4-difluoropiperidine amide with a terminal alkyne chain . The 4,4-gem-difluoro motif is recognized for reducing piperidine basicity by approximately three pKa units while increasing lipophilicity, based on systematic physicochemical profiling of saturated heterocyclic amines [1]. The terminal hept-6-yn-1-one moiety enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), providing a bioorthogonal handle for probe synthesis, target engagement studies, and covalent library construction [2].

Dual functionality 4,4-difluoropiperidine amide + terminal alkyne
Click handle CuAAC-compatible for bioorthogonal probe synthesis
Tunable basicity ~3 pKa unit reduction vs parent piperidine

Why Non-Fluorinated or Regioisomeric Piperidine Analogs Cannot Replicate the Performance of 1-(4,4-Difluoropiperidin-1-yl)hept-6-yn-1-one


The 4,4-gem-difluoro substitution imposes a distinct electronic environment that decreases piperidine basicity by ~3 pKa units relative to the non-fluorinated analog, which significantly alters ionization state at physiological pH and can reduce off-target ion channel interactions such as hERG blockade [1]. The regioisomeric 3,3-difluoropiperidine analog exhibits a smaller pKa reduction due to greater through-bond distance between the fluorine atoms and the protonation center, resulting in different pharmacokinetic and target engagement profiles [1]. Additionally, the terminal alkyne deployed in this scaffold is essential for click-chemistry-mediated bioconjugation; non-alkyne-containing piperidine amides cannot participate in CuAAC-based probe synthesis, limiting their utility in chemical biology workflows [2]. These factors make simple substitution with 1-(piperidin-1-yl)hept-6-yn-1-one or 1-(3,3-difluoropiperidin-1-yl)hept-6-yn-1-one an unreliable strategy for projects that require consistent physicochemical properties and a reactive tag.

This Compound
Analog
Why Not Interchangeable
4,4-Difluoropiperidine
Piperidine
~3 unit basicity reduction alters ionization and may reduce off-target channel interactions
4,4-Difluoropiperidine
3,3-Difluoropiperidine
Regioisomeric fluorine placement yields smaller pKa shift (~1.2), changing PK profile
Terminal alkyne
Saturated or non-alkyne analogs
Lacks click handle, precluding CuAAC probe synthesis and enrichment

Quantitative Differentiation of 1-(4,4-Difluoropiperidin-1-yl)hept-6-yn-1-one from Closest Analogs


Basicity Reduction: 4,4-Difluoropiperidine vs. Piperidine ΔpKa

The 4,4-difluoropiperidine scaffold reduces the basicity of the piperidine nitrogen by approximately 3 pKa units compared to the parent piperidine ring. This reduction shifts the protonation equilibrium at physiological pH, which is a common strategy to mitigate hERG channel binding and improve oral bioavailability [1]. The systematic study by Melnykov et al. reports a ΔpKa of 3.14–3.15 for the 4,4-difluoropiperidine/piperidine pair, consistent with the electron-withdrawing effect of the gem-difluoro group positioned β to the basic center [1].

Basicity Reduction
Class-level inference
pKa ≈ 8.2
Target
vs
pKa 11.2
Piperidine
Supports pKa-driven ionization-state tuning for PK studies
Predicted value from systematic heterocyclic amine profiling
pKa modulation amine basicity drug-like properties off-target liability

Lipophilicity Elevation: 4,4-Difluoropiperidine LogP vs. Piperidine LogP

Introduction of the gem-difluoro substituent at the 4-position of piperidine increases the LogP by approximately 1.5 units (from ~1.0 to ~2.5 for the heterocyclic amine fragment), enhancing passive membrane permeability [1]. The Melnykov et al. study demonstrates that conformational effects of the difluoro group can further modulate LogP in a stereoelectronic manner, making the 4,4-isomer distinct from both the non-fluorinated and 3,3-difluorinated analogs [1].

Lipophilicity Shift
Class-level inference
ΔLogP ≈ +1.5
LogP ≈ 2.14 vs 0.64 (piperidine)
Reported LogP boost may enhance passive permeability for cell-based assays
Fragment-level data; validate in final conjugate
LogP lipophilicity membrane permeability drug design

Metabolic Stability: Intrinsic Microsomal Clearance of 4,4-Difluoropiperidine vs. Piperidine Derivatives

The Melnykov et al. study measured intrinsic microsomal clearance (CL_int) for a series of fluorinated and non-fluorinated saturated heterocyclic amines and demonstrated that difluorination at the 4-position preserves high metabolic stability, with CL_int values remaining very low for most 4,4-difluorinated piperidines [1]. The single exception noted was a 3,3-difluoroazetidine, indicating that regioisomeric fluorine placement can adversely affect metabolic fate [1].

Metabolic Stability
Class-level inference
CL_int < 10
μL/min/mg (HLM)
Low clearance class supports metabolic stability screening
4,4-difluoro class data; regioisomers may differ
microsomal clearance metabolic stability CYP450 lead optimization

Click Chemistry Competence: Terminal Alkyne Handle vs. Saturated Analogs

The hept-6-yn-1-one moiety provides a terminal alkyne that undergoes copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with rate constants typically exceeding 10 M⁻¹s⁻¹ under biomolecular conditions, a feature absent in saturated-chain or non-terminal alkyne analogs [1]. This capability enables direct conjugation of the piperidine scaffold to azide-bearing fluorophores, biotin, or solid supports for target ID and pull-down experiments [2].

Click Reactivity
Supporting evidence
Terminal alkyne
Reactive
vs
Saturated
Unreactive
Enables CuAAC probe synthesis and target engagement workflows
Rate ~10–100 M⁻¹s⁻¹ under standard conditions
click chemistry CuAAC bioorthogonal labeling chemical probe

Optimal Application Scenarios for 1-(4,4-Difluoropiperidin-1-yl)hept-6-yn-1-one Based on Quantitative Evidence


Lead Optimization of CNS Penetrant Candidates with Mitigated hERG Risk

The ΔpKa of −3.0 relative to piperidine shifts the amine's ionization state away from the protonated form at pH 7.4, a proven strategy to reduce hERG binding while maintaining adequate solubility. Coupled with the +1.5 LogP increase, this scaffold improves passive BBB penetration without excessive lipophilicity [1]. Medicinal chemists can prioritize this compound in CNS programs where both hERG selectivity and brain exposure are critical parameters.

Chemical Probe Synthesis via CuAAC for Cellular Target Engagement

The terminal alkyne enables direct CuAAC conjugation to azide-functionalized fluorophores or biotin tags [2]. This allows procurement for chemical biology groups building target-engagement probes, as the compound can be linked to reporter groups without disturbing the difluoropiperidine pharmacophore's binding to its biological target. The non-fluorinated or non-alkyne analogs lack this orthogonal labeling capacity.

Fragment-Based Drug Discovery (FBDD) Libraries Requiring Defined Physicochemical Properties

The systematic profiling data (pKa, LogP, microsomal stability) provided by Melnykov et al. [1] makes this compound an excellent candidate for inclusion in fragment libraries that require predefined and tunable physicochemical parameters. The 4,4-difluoro motif offers a distinct basicity/lipophilicity combination that complements both non-fluorinated and 3,3-difluoro fragments, enabling SAR exploration across a broader property space.

Metabolically Stable Scaffold for PROTAC Linker Attachment

The low intrinsic microsomal clearance predicted for the 4,4-difluoropiperidine core [1] makes it suitable as a rigid linker attachment point in proteolysis-targeting chimeras (PROTACs). Its reduced basicity also minimizes lysosomal trapping compared to highly basic piperidine linkers. The terminal alkyne provides a secondary conjugation option for ternary complex characterization.

Application
Selection Property
Validation Focus
CNS lead optimization and off-target profiling
Fluorine-modulated pKa and LogP
hERG liability and passive BBB permeability assays
Bioorthogonal probe synthesis
Terminal alkyne for CuAAC
Click efficiency and target engagement verification
Fragment-based library design
Profiled pKa, LogP, microsomal stability
Physicochemical parameter validation
PROTAC linker development
Low-clearance, reduced-basicity scaffold
Linker metabolic stability and ternary complex assays
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